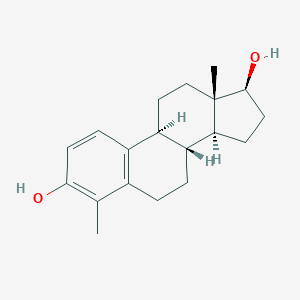

Procyanidin B2 3'-O-gallate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

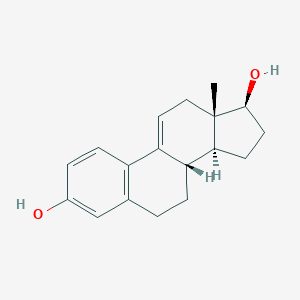

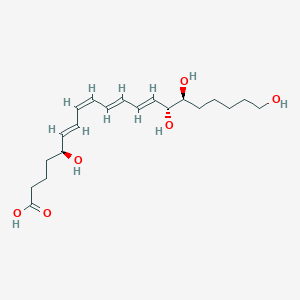

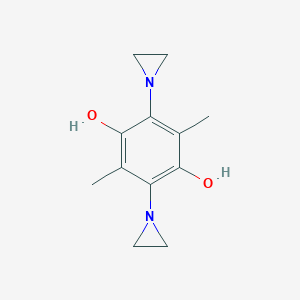

Procyanidin B2 3,3’-di-O-gallate (B2G2) is a component of grape seed extract that inhibits the growth of human prostate carcinoma cell lines . It targets cancer stem cells (CSCs) in prostate cancer (PCa), suppressing the constitutive as well as Jagged1 (Notch1 ligand)-induced activated Notch1 pathway .

Synthesis Analysis

Procyanidin B2 and B3 gallate derivatives, including 3-O-gallate, 3"-O-gallate, and 3,3"-di-O-gallate, were synthesized using equimolar condensation mediated by Yb (OTf)3 . The synthesized compounds showed significant antitumor effects against human prostate PC-3 cell lines .Molecular Structure Analysis

The structure of Procyanidin B2 3’-O-gallate was elucidated by analyzing nuclear magnetic resonance spectroscopic data and LC/MS analysis .Chemical Reactions Analysis

Procyanidin B2 3’-O-gallate has been found to exhibit strong antioxidant efficacy and block glutamate-mediated increase in the reactive oxygen species (ROS) accumulation .Physical And Chemical Properties Analysis

The molecular formula of Procyanidin B2 3’-O-gallate is C44H34O20 with a molecular weight of 882.73 .Wissenschaftliche Forschungsanwendungen

Anticancer Potential Research indicates that procyanidin B2 3'-O-gallate exhibits significant anticancer properties. In one study, it was identified as a major active constituent causing growth inhibition and apoptotic death in human prostate carcinoma cells. This compound demonstrated dose-dependent effects and was noted for its particular efficacy against prostate cancer (Agarwal et al., 2007). Additionally, another study found that gallate esterification of procyanidin B2 enhances its anti-cancer activity, particularly against androgen-dependent human prostate carcinoma cells (Chou et al., 2010).

Anti-Inflammatory and Immune Modulation Procyanidin B2 3'-O-gallate shows promise in modulating immune responses. A study revealed that it significantly inhibits the production of interferon-gamma and interleukin-17 in T cells, suggesting a potential role in Th1/Th17-mediated diseases such as inflammatory and autoimmune diseases (Tanaka et al., 2017).

Antioxidant Activity Several studies have documented the antioxidant properties of procyanidin B2 3'-O-gallate. It has been shown to possess strong antioxidant activity, effectively scavenging free radicals and inhibiting lipid peroxidation (Wang et al., 2000).

Neuroprotective Effects Research has also explored the neuroprotective effects of procyanidin B2 3'-O-gallate. It was found to enhance the survival of cells challenged with oxidative stress, suggesting its potential in preventing neurodegenerative diseases (Chen et al., 2022).

Inhibition of DNA Methyltransferase Procyanidin B2 3'-O-gallate has been identified as a potent inhibitor of DNA methyltransferase, an enzyme involved in epigenetic modifications, demonstrating its potential in cancer therapy (Shilpi et al., 2015).

Zukünftige Richtungen

The synthetic B2G2 will stimulate more research on prostate and possibly other malignancies in preclinical models and clinical translation . The extract of R. elliptica seeds containing procyanidin B2 3"-O-gallate, which is a strong neuroprotective component, can be used as a functional food for attenuating and regulating neurological disorders .

Eigenschaften

IUPAC Name |

[(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H30O16/c38-16-9-23(44)29-27(10-16)51-35(14-2-4-19(40)22(43)6-14)33(49)31(29)30-24(45)12-20(41)17-11-28(52-37(50)15-7-25(46)32(48)26(47)8-15)34(53-36(17)30)13-1-3-18(39)21(42)5-13/h1-10,12,28,31,33-35,38-49H,11H2/t28-,31-,33-,34-,35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFKNLZNDSEVBZ-BTWXELLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H30O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

730.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Procyanidin B2 3'-O-gallate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyltetrazolo[1,5-c]pyrimidin-5-amine](/img/structure/B119770.png)

![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B119796.png)